Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
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Description
Benzo[d]thiazol-6-yl(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The target protein for these compounds is Pantothenate synthetase of Mtb .
Mode of Action
It’s worth noting that similar compounds have shown selective inhibition of mtb over non-tuberculous mycobacteria (ntm) . This suggests that the compound may interact with its target in a way that disrupts the normal functioning of the bacteria, leading to its inhibition.
Biochemical Pathways
Given the target protein pantothenate synthetase, it can be inferred that the compound may interfere with the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme a, which is essential for various metabolic processes in the bacteria .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction , suggesting that these properties have been considered during the design and synthesis of the compound.
Result of Action
Similar compounds have shown significant in vitro antitubercular activity . This suggests that the compound may lead to the inhibition of the growth of Mtb.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the bacteria, and the specific environment within the host organism .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-14(2)21-11-22-19(13)26-10-15-5-7-24(8-6-15)20(25)16-3-4-17-18(9-16)27-12-23-17/h3-4,9,11-12,15H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNQKVSAYBBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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